Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: A Core Scaffold for Modern Drug Discovery
In the landscape of modern drug development, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Flat, aromatic structures, while historically prevalent, often present challenges related to metabolic stability, solubility, and off-target effects. This has catalyzed a shift towards three-dimensional, conformationally restricted scaffolds that offer superior spatial orientation of pharmacophoric elements. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a key member of the bicyclo[2.2.2]octane (BCO) class, has emerged as a cornerstone of this "escape from flatland" paradigm.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block to construct next-generation therapeutics. The inherent rigidity of the BCO cage, combined with the versatile 1,4-disubstitution pattern of an amine and an ester, provides a powerful platform for navigating chemical space with precision and purpose.
Core Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its unique and rigid structure. The BCO framework locks the substituent groups into a fixed spatial arrangement, a critical feature for optimizing molecular recognition at a biological target.[1]
Key Properties Summary
| Property | Data | Source(s) |
| IUPAC Name | Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | [2] |
| CAS Number | 135908-45-1 (Free Base) | [3] |
| 949153-20-2 (Hydrochloride Salt) | [2][4][5] | |
| Molecular Formula | C₁₁H₁₉NO₂ (Free Base) | [6] |
| C₁₁H₂₀ClNO₂ (Hydrochloride Salt) | [4][5] | |
| Molecular Weight | 197.27 g/mol (Free Base) | [3] |
| 233.73 g/mol (Hydrochloride Salt) | [5] | |
| Appearance | Typically a solid, may appear as a beige powder. | [7] |
| Stability | Stable under normal storage conditions. | [7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [8] |
Molecular Structure
The structure features a highly saturated, cage-like hydrocarbon framework. The amino and ethyl carboxylate groups are situated at bridgehead positions (C4 and C1, respectively), projecting outwards in a diametrically opposed, linear fashion. This predictable geometry is the primary advantage of the BCO scaffold in drug design.
Caption: 2D representation of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate.
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthesis of this bifunctional molecule is a multi-step process that leverages classic organic reactions to build the core and install the key functionalities. Its reactivity is dominated by the nucleophilic amine and the electrophilic ester, allowing for orthogonal chemical modifications.
General Synthetic Strategy
A common route to the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid core involves the Hofmann or Curtius rearrangement of a C4-carboxamide or acyl azide, respectively.[1] This approach strategically introduces the bridgehead amine from a more accessible carboxylic acid precursor.
A Representative Synthetic Workflow:
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Diels-Alder Cycloaddition: The bicyclo[2.2.2]octene ring system is first constructed via a [4+2] cycloaddition.
-
Functional Group Manipulation: The resulting adduct is converted to a bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivative.
-
Mono-protection/activation: One of the carboxylic acid groups is selectively converted into an amide or another precursor for rearrangement.
-
Hofmann or Curtius Rearrangement: The key C-N bond is formed, installing the C4-amino group.
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Esterification: The remaining C1-carboxylic acid is esterified to yield the final ethyl ester product.
Caption: Generalized synthetic workflow for the target molecule.
Chemical Reactivity
The true power of this molecule lies in the distinct reactivity of its two terminal functional groups, which allows for its sequential or directed incorporation into larger, more complex structures.
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The C4-Amine: As a primary, sterically accessible amine, it is a potent nucleophile. It readily participates in:
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Amide Bond Formation: This is the most common and critical reaction in its application. Coupling with carboxylic acids using standard reagents (e.g., HATU, HOBt/EDC) forges a stable amide linkage.
-
Acylation and Sulfonylation: Reacts with acid chlorides and sulfonyl chlorides.
-
Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
-
The C1-Ester: The ethyl ester is a versatile handle that can be:
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Hydrolyzed: Saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis converts the ester to the corresponding carboxylic acid. This unmasks a new reactive site for subsequent amide coupling.
-
Reduced: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
-
Spectroscopic Profile
-
¹H NMR: The spectrum would be characterized by complex multiplets in the aliphatic region (typically ~1.5-2.0 ppm) corresponding to the 12 protons of the BCO cage. The ethyl group would present as a quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons. The amine protons (-NH₂) would appear as a broad singlet.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~175 ppm), the two bridgehead carbons (C1 and C4), and the six equivalent methylene carbons of the cage. The two carbons of the ethyl group would also be clearly visible.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (strong band around 1730 cm⁻¹), and C-H stretches of the aliphatic cage (below 3000 cm⁻¹).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (197.27).
Field-Proven Application in Drug Development: The MDM2 Inhibitor Case Study
The theoretical advantages of the BCO scaffold are validated by its successful incorporation into clinical candidates. A prominent example is its use as a key building block in the synthesis of potent Murine Double Minute 2 (MDM2) inhibitors for cancer therapy.[9][10]
MDM2 is a key negative regulator of the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a validated strategy for reactivating p53 and inducing apoptosis in cancer cells. In the development of the clinical candidate AA-115/APG-115, researchers sought to replace a metabolically liable piperidine ring with a more robust, rigid scaffold.[10]
The 4-aminobicyclo[2.2.2]octane-1-carboxylate core was selected for this purpose. The amine at the C4 position served as the attachment point to the main spirooxindole core of the inhibitor via an amide bond. The C1-carboxylate was then hydrolyzed and used to attach a terminal group, demonstrating the utility of the bifunctional nature of the scaffold.
Caption: Role of the BCO scaffold in synthesizing an MDM2 inhibitor.
This strategic replacement resulted in compound 56 (a precursor to the final drug), which exhibited high binding affinity to MDM2 (IC₅₀ = 3.7 nM) and potent cell growth inhibition.[10] This example powerfully illustrates how the BCO scaffold serves as a non-planar, rigid linker that can improve pharmacokinetic properties while maintaining or enhancing target engagement.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for the title compound is not universally available, data from closely related aminobicycloalkane derivatives provides a reliable guide.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Hazards: May cause skin, eye, and respiratory irritation. Some related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[8][11]
-
Handling: Handle in a well-ventilated area or fume hood. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[8][11]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated environment, away from incompatible materials.[8]
Conclusion
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its conformationally rigid, three-dimensional structure provides a robust and predictable framework for the precise spatial arrangement of pharmacophores. This quality makes it an exceptional bioisostere for traditional planar rings, often conferring advantages in solubility, metabolic stability, and overall drug-like properties. The orthogonal reactivity of its terminal amine and ester functionalities allows for its versatile and directional incorporation into complex molecular architectures. As demonstrated by its successful application in the development of clinical-stage MDM2 inhibitors, this BCO scaffold is a field-proven asset for overcoming challenges in drug design and unlocking new therapeutic possibilities.
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Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Source: PubMed Central - NIH. URL: [Link]
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